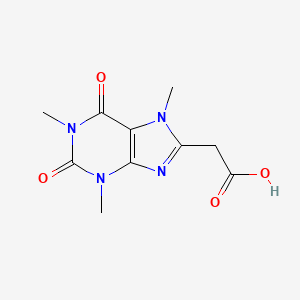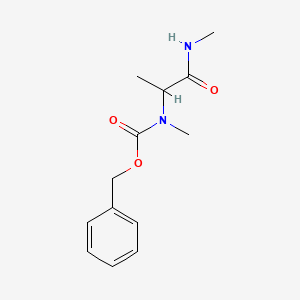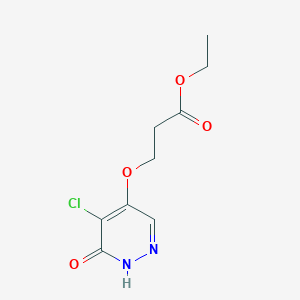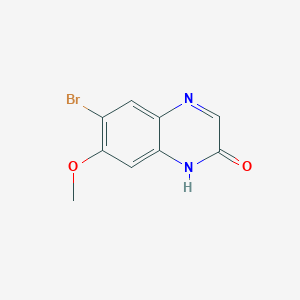
6-Bromo-7-methoxyquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Bromo-7-méthoxyquinoxalin-2(1H)-one est un composé hétérocyclique qui appartient à la famille des quinoxalines. Les quinoxalines sont connues pour leurs diverses activités biologiques et sont utilisées dans divers domaines tels que la chimie médicinale, les produits agrochimiques et la science des matériaux. La présence de groupes brome et méthoxy dans le cycle quinoxaline peut influencer de manière significative les propriétés chimiques et les activités biologiques du composé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Bromo-7-méthoxyquinoxalin-2(1H)-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec l’aniline substituée appropriée et la dihaloquinoxaline.
Conditions de réaction : La réaction est généralement effectuée en présence d’une base telle que le carbonate de potassium dans un solvant tel que le diméthylformamide (DMF) à des températures élevées.
Purification : Le produit est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, serait nécessaire pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Bromo-7-méthoxyquinoxalin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être remplacé par d’autres nucléophiles par substitution nucléophile aromatique.
Oxydation et réduction : Le cycle quinoxaline peut être oxydé ou réduit dans des conditions spécifiques.
Réactions de couplage : Le composé peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants tels que le DMF ou le DMSO.
Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, une substitution nucléophile avec du méthylate donnerait un dérivé de quinoxaline substitué par un méthoxy.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la 6-Bromo-7-méthoxyquinoxalin-2(1H)-one dépendrait de sa cible biologique spécifique. Généralement, les dérivés de quinoxaline peuvent interagir avec les enzymes, les récepteurs ou l’ADN, entraînant divers effets biologiques. La présence de groupes brome et méthoxy peut influencer l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Bromoquinoxalin-2(1H)-one : Manque le groupe méthoxy, ce qui peut affecter ses propriétés chimiques et biologiques.
7-Méthoxyquinoxalin-2(1H)-one : Manque l’atome de brome, ce qui peut influencer sa réactivité et son activité biologique.
6-Chloro-7-méthoxyquinoxalin-2(1H)-one : Structure similaire, mais avec un atome de chlore au lieu de brome, ce qui peut entraîner une réactivité et des effets biologiques différents.
Unicité
La 6-Bromo-7-méthoxyquinoxalin-2(1H)-one est unique en raison de la présence à la fois de brome et de groupes méthoxy, ce qui peut améliorer sa réactivité et ses activités biologiques potentielles par rapport à ses analogues.
Propriétés
Numéro CAS |
216752-63-5 |
|---|---|
Formule moléculaire |
C9H7BrN2O2 |
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-3-7-6(2-5(8)10)11-4-9(13)12-7/h2-4H,1H3,(H,12,13) |
Clé InChI |
NVAJNMBPUCLEHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)NC(=O)C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









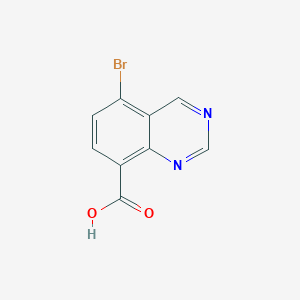
![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)

